REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9]OC(OC)OC>C1(C)C(S(O)(=O)=O)=CC=CC=1>[CH3:9][O:8][C:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.82 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |